molecular formula C14H21NO B1323276 4-[(2,5-Dimethylphenoxy)methyl]piperidine CAS No. 70260-92-3

4-[(2,5-Dimethylphenoxy)methyl]piperidine

Cat. No.: B1323276
CAS No.: 70260-92-3
M. Wt: 219.32 g/mol
InChI Key: AFIVFNIXNJQFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Medicinal Chemistry Research

The versatility of the piperidine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance potency, selectivity, and pharmacokinetic properties. Its derivatives are found in a wide array of approved drugs, demonstrating its significance in the pharmaceutical industry. researchgate.netmdpi.com

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold


Drug NameTherapeutic ClassBrief Description
DonepezilAlzheimer's Disease TreatmentA reversible inhibitor of the enzyme acetylcholinesterase, used to improve cognitive function. google.com
FentanylOpioid AnalgesicA potent synthetic opioid used for managing severe pain. It is a phenylpiperidine derivative.
MelperoneAntipsychoticA second-generation antipsychotic used in the treatment of schizophrenia. google.com
MethylphenidateCNS StimulantUsed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.
HaloperidolAntipsychoticA typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.

The Role of Phenoxymethyl (B101242) Moieties in Modulating Biological Activity within Chemical Compounds

The phenoxymethyl moiety, which consists of a phenyl ring linked to an oxygen atom and a methylene (B1212753) bridge (-O-CH2-), can significantly influence a compound's biological properties. A classic example is Phenoxymethylpenicillin (Penicillin V), where the phenoxymethyl side chain confers greater acid stability compared to Benzylpenicillin (Penicillin G), allowing it to be administered orally. nih.gov This stability is crucial for ensuring the drug can survive the acidic environment of the stomach and be effectively absorbed.

Positioning of 4-[(2,5-Dimethylphenoxy)methyl]piperidine within the Broad Spectrum of Chemical Biology Research

The specific compound this compound is not extensively documented in peer-reviewed scientific literature, suggesting it may be a novel compound or a research intermediate rather than a well-characterized agent. However, its structure, which combines the piperidine scaffold with a dimethylphenoxymethyl group, allows for its positioning within specific fields of drug discovery research.

By analyzing its constituent parts, we can infer its potential research applications. The core is a 4-substituted piperidine, a common motif in neuropharmacology. Research on structurally related compounds provides context for its potential utility. For instance, various 4-(phenoxymethyl)piperidine (B1622545) derivatives have been synthesized and evaluated for their activity as dopamine (B1211576) D4 receptor antagonists, which are of interest for treating neuropsychiatric disorders. nih.govchemrxiv.orgchemrxiv.org Furthermore, a patent describes 4-substituted piperidines featuring a (fluorophenoxy)phenyl]methyl group as inhibitors of serotonin (B10506) and noradrenaline reuptake, positioning them as potential antidepressants. google.com

The presence of the 2,5-dimethylphenoxy group suggests a deliberate design to explore structure-activity relationships. The methyl groups add lipophilicity and steric bulk, which can influence receptor binding affinity, selectivity, and metabolic stability. Therefore, this compound can be classified as a research chemical designed for exploring new chemical space, likely within the domain of central nervous system targets. It represents a specific combination of two well-established pharmacophoric fragments, created to probe the requirements for biological activity.

Table 2: Calculated Properties of this compound


PropertyValue
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Chemical ClassAzaheterocycle, Substituted Piperidine
Key Structural FeaturesPiperidine ring, Phenoxy ether, Dimethyl substitution

Overview of Current Research Trajectories for Azaheterocyclic Compounds

The field of azaheterocyclic chemistry is a dynamic and critical area of drug discovery. Current research is heavily focused on developing novel and efficient synthetic methodologies to access a wide variety of functionalized heterocyclic compounds. chemrxiv.org Advances in C-H activation, photoredox chemistry, and multicomponent reactions are enabling medicinal chemists to rapidly expand the available drug-like chemical space and create libraries of diverse molecules for screening. chemrxiv.org

There is a significant emphasis on designing molecules with improved therapeutic profiles, including enhanced selectivity and better pharmacokinetic properties. Computational tools and structure-based drug design are increasingly being used to rationally design and optimize heterocyclic compounds. This allows for a deeper understanding of structure-activity relationships before synthesis, accelerating the development of promising new drug candidates. The overarching goal is to generate innovative therapies for a wide range of diseases by leveraging the structural and functional diversity of azaheterocyclic scaffolds. chemrxiv.org

Table of Mentioned Compounds

Compound Name
This compound
Donepezil
Fentanyl
Melperone
Methylphenidate
Haloperidol
Phenoxymethylpenicillin (Penicillin V)
Benzylpenicillin (Penicillin G)
4-(phenoxymethyl)piperidine
4-substituted piperidines

Properties

IUPAC Name

4-[(2,5-dimethylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-3-4-12(2)14(9-11)16-10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIVFNIXNJQFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640896
Record name 4-[(2,5-Dimethylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-92-3
Record name 4-[(2,5-Dimethylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 2,5 Dimethylphenoxy Methyl Piperidine

Established Synthetic Routes to the 4-[(2,5-Dimethylphenoxy)methyl]piperidine Core

The construction of the this compound molecule centers on the formation of an ether linkage between a piperidine (B6355638) moiety and a 2,5-dimethylphenoxy group. The most established and logical approach for this transformation is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

Key Precursors and Reaction Pathways

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or sulfonate via an SN2 mechanism. masterorganicchemistry.com For the synthesis of this compound, this strategy can be implemented through two primary disconnection approaches. The most efficient pathway involves the reaction of a 2,5-dimethylphenoxide with a piperidine derivative bearing a leaving group on the 4-methyl position, as this utilizes a primary electrophile, which is ideal for SN2 reactions. libretexts.org

The key precursors for this synthesis are:

Nucleophile: 2,5-Dimethylphenol

Electrophile: A 4-substituted piperidine such as N-protected 4-(hydroxymethyl)piperidine, which can be converted to a more reactive electrophile. sigmaaldrich.com

The reaction pathway proceeds in two main steps:

Formation of the Alkoxide/Phenoxide: 2,5-Dimethylphenol is deprotonated using a strong base to form the corresponding sodium or potassium 2,5-dimethylphenoxide. Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃). richmond.eduorganic-synthesis.com

Nucleophilic Substitution: The generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 4-(halomethyl)piperidine or a similar derivative (e.g., a tosylate or mesylate). This SN2 displacement of the leaving group forms the desired ether linkage. The piperidine nitrogen is typically protected (e.g., with a Boc group) during this sequence to prevent side reactions, followed by a final deprotection step.

A summary of the proposed synthetic pathway is detailed in the table below.

StepReactant 1Reactant 2ReagentsProductReaction Type
12,5-DimethylphenolSodium Hydride (NaH)Anhydrous THF or DMFSodium 2,5-dimethylphenoxideAcid-Base (Deprotonation)
2Sodium 2,5-dimethylphenoxideN-Boc-4-(tosyloxymethyl)piperidineAcetonitrile or DMFN-Boc-4-[(2,5-Dimethylphenoxy)methyl]piperidineWilliamson Ether Synthesis (SN2)
3N-Boc-4-[(2,5-Dimethylphenoxy)methyl]piperidineTrifluoroacetic Acid (TFA) or HClDichloromethane (DCM)This compoundDeprotection

Stereochemical Considerations in Synthesis

The parent molecule, this compound, is achiral as it possesses a plane of symmetry passing through the nitrogen atom and the C4-substituent. Therefore, its synthesis from achiral precursors does not present any stereochemical challenges.

However, stereochemistry becomes a critical consideration when synthesizing substituted analogues of this compound where chirality is introduced into the piperidine ring (e.g., at positions C2, C3, C5, or C6). In such cases, the stereochemical outcome of the synthesis is determined by the chirality of the precursors. If an enantiomerically pure substituted piperidine precursor is used, the stereochemistry is generally retained throughout a synthetic sequence like the Williamson ether synthesis, as the reaction does not occur at the chiral center.

The stereoselective synthesis of substituted piperidines can be achieved through various established methods, including:

Hydrogenation of substituted pyridine (B92270) precursors: Catalytic hydrogenation of chiral pyridine derivatives can lead to the formation of stereodefined piperidines. researchgate.net

Asymmetric cyclization reactions: Intramolecular cyclization of appropriately functionalized and stereodefined acyclic precursors. nih.gov

Chiral auxiliary-guided synthesis: Employing chiral auxiliaries to direct the stereoselective formation of the piperidine ring. researchgate.net

Advanced Synthetic Strategies for Analogues and Derivatives

Creating analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships. Advanced strategies focus on the selective modification of the three main components of the molecule: the piperidine ring, the phenoxy moiety, and the ether linker.

Functionalization of the Piperidine Ring

Direct functionalization of a pre-formed piperidine ring offers an efficient route to novel derivatives. Modern C-H functionalization techniques are particularly powerful for this purpose.

Rhodium-catalyzed C-H insertion reactions allow for the site-selective introduction of various functional groups onto the piperidine ring. nih.govnih.gov The position of functionalization (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net For example, using specific catalysts, N-Boc-piperidine can be functionalized at different positions, overriding the inherent electronic preferences of the ring. nih.gov Another strategy involves the direct α-lithiation of N-Boc protected piperidines, followed by trapping with an electrophile to introduce substituents at the C2 and C6 positions. beilstein-journals.org

StrategyTarget Position(s)Reagents/CatalystsFunctional Groups Introduced
Rhodium-Catalyzed C-H InsertionC2, C3, or C4Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄Arylacetates, various carbene-derived groups
α-Lithiation TrappingC2, C6sec-BuLi, (-)-sparteineAryl, alkyl, silyl, carboxyl groups
Oxidative Amination of AlkenesVariousGold(I) complexesIntroduction of N- and O-substituents simultaneously

Modifications of the Phenoxy Moiety

The 2,5-dimethylphenoxy group can be modified to introduce additional substituents, thereby altering its electronic and steric properties. The existing ether and methyl groups are activating, ortho-para directing groups, making the aromatic ring susceptible to electrophilic aromatic substitution (EAS). ncert.nic.inlibretexts.org

The positions available for substitution are C3, C4, and C6. The incoming electrophile will be directed primarily to the C4 and C6 positions, which are para and ortho to the strongly activating ether linkage, respectively. Steric hindrance from the existing methyl groups will also influence the regioselectivity.

Reaction TypeReagentPotential Products
NitrationHNO₃ / H₂SO₄4-Nitro- and 6-nitro- derivatives
HalogenationBr₂ / FeBr₃ or NBS4-Bromo- and 6-bromo- derivatives
Friedel-Crafts AcylationRCOCl / AlCl₃4-Acyl- and 6-acyl- derivatives
Friedel-Crafts AlkylationRCl / AlCl₃4-Alkyl- and 6-alkyl- derivatives

Diversification of the Linker Chain

The methylene (B1212753) ether linker (-O-CH₂-) connecting the piperidine and phenoxy moieties can be altered in length, rigidity, and composition to produce a wide range of analogues.

Strategies for linker diversification include:

Varying Chain Length: Employing different electrophilic precursors in a Williamson-type synthesis allows for the installation of longer alkyl chains. For instance, using N-Boc-4-(2-bromoethyl)piperidine or N-Boc-4-(3-bromopropyl)piperidine in the reaction with 2,5-dimethylphenoxide would yield analogues with two- and three-carbon linkers, respectively. nih.gov

Introducing Functionality: The linker can incorporate other functional groups. For example, starting with N-Boc-4-(oxiran-2-yl)piperidine would lead to a β-hydroxy ether linker after ring-opening with the phenoxide.

Replacing the Ether Linkage: The ether oxygen can be replaced with other atoms or functional groups. For instance, a thioether could be formed by reacting 2,5-dimethylthiophenol with a 4-(halomethyl)piperidine derivative.

Modification GoalPiperidine PrecursorPhenoxy PrecursorResulting Linker
Extend to 2 carbonsN-Boc-4-(2-bromoethyl)piperidine2,5-Dimethylphenol-O-CH₂-CH₂-
Extend to 3 carbonsN-Boc-4-(3-bromopropyl)piperidine2,5-Dimethylphenol-O-CH₂-CH₂-CH₂-
Introduce HydroxylN-Boc-4-(oxiran-2-ylmethyl)piperidine2,5-Dimethylphenol-O-CH₂-CH(OH)-
Create ThioetherN-Boc-4-(chloromethyl)piperidine2,5-Dimethylthiophenol-S-CH₂-

Optimization and Efficiency in Synthesis for Research Applications

For research applications, particularly in the early stages of drug discovery and preclinical investigation, the optimization of a synthetic route focuses on achieving a balance between yield, purity, and the ease of execution on a laboratory scale. The goal is to reliably produce sufficient quantities of the target compound for biological testing.

Yield Enhancement:

Improving the yield of the proposed Williamson ether synthesis for this compound would involve a systematic optimization of several reaction parameters. numberanalytics.com

Choice of Base and Solvent: The selection of the base and solvent system is critical for the efficient formation of the 2,5-dimethylphenoxide. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation of the phenol (B47542). numberanalytics.com The choice of solvent is equally important; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SN2 reactions by solvating the cation of the base, thereby increasing the nucleophilicity of the alkoxide. numberanalytics.comfrancis-press.com

Reaction Temperature and Time: The reaction temperature influences the rate of the reaction. While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as elimination if a secondary alkyl halide is used, or decomposition of the reactants or products. wikipedia.org Therefore, the temperature should be carefully controlled to maximize the yield of the desired ether. Optimization studies would typically involve running the reaction at various temperatures and monitoring the progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stoichiometry of Reactants: The molar ratio of the reactants can also be adjusted to drive the reaction to completion. Using a slight excess of one of the reactants, typically the less expensive or more readily available one, can help to maximize the conversion of the limiting reagent.

A hypothetical optimization study for the synthesis of this compound via Williamson ether synthesis is presented in the table below. The data is illustrative and based on general principles of this reaction type.

EntryBaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1NaHTHF601265
2NaHDMF60885
3K2CO3Acetone602450
4KOtBuDMSO80690

Purity Control Methodologies:

Ensuring the high purity of this compound is crucial for its use in research, as impurities could lead to misleading biological data. Purity control is achieved through a combination of optimized reaction conditions and effective purification techniques.

Minimizing Side Reactions: In the context of the Williamson ether synthesis, potential side reactions include the elimination of the alkyl halide and O- vs. C-alkylation of the phenoxide. The choice of a primary alkyl halide (in this case, a 4-(halomethyl)piperidine derivative) would minimize the risk of elimination. masterorganicchemistry.com The use of polar aprotic solvents generally favors O-alkylation.

Purification Techniques: After the reaction is complete, the crude product would need to be purified. Common laboratory-scale purification methods for compounds like this compound include:

Extraction: An initial workup involving liquid-liquid extraction would be used to remove inorganic salts and water-soluble impurities.

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Chromatography: Column chromatography on silica (B1680970) gel is a versatile technique for separating the desired product from unreacted starting materials and byproducts.

A patent for the purification of piperidine itself highlights a method involving salt formation with CO2, followed by liberation of the free base and distillation, which can achieve purities of over 99.9%. google.com While this specific method is for the parent piperidine, it illustrates the principle of using salt formation to purify piperidine derivatives.

The transition from laboratory-scale synthesis to a larger scale suitable for preclinical studies presents several challenges. pharmtech.com The primary goals of process development for scale-up are to ensure safety, reproducibility, cost-effectiveness, and consistent product quality.

Process Safety: The exothermic nature of some reactions, such as the deprotonation of the phenol with a strong base, needs to be carefully managed on a larger scale. pharmtech.com This may involve slow addition of reagents and efficient cooling of the reaction vessel.

Reagent and Solvent Selection: On a larger scale, the cost and environmental impact of reagents and solvents become more significant. pharmtech.com For instance, while DMSO might be an excellent solvent for the reaction, its high boiling point can make it difficult to remove during workup. Alternative solvents with lower boiling points and better environmental profiles might be investigated.

Workup and Isolation Procedures: Procedures that are straightforward on a small scale, such as column chromatography, can be cumbersome and expensive to implement on a large scale. Therefore, the development of a scalable process would favor methods like crystallization for product isolation and purification.

Continuous Flow Chemistry: For larger-scale production, continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher yields and purity. arborpharmchem.comnih.govrsc.org A flow process for the synthesis of this compound could involve pumping streams of the reactants through a heated reactor, followed by in-line purification.

The table below outlines some key considerations for scaling up the synthesis of this compound.

ParameterLaboratory Scale (mg-g)Preclinical Scale (g-kg)
Reaction Vessel Round-bottom flaskJacketed glass reactor
Heating/Cooling Heating mantle, ice bathThermofluid circulator
Reagent Addition Manual additionAddition funnel, syringe pump
Purification Column chromatographyCrystallization, distillation
Process Control Manual monitoringAutomated temperature and pH probes

Advanced Structural Characterization and Conformational Analysis of 4 2,5 Dimethylphenoxy Methyl Piperidine

Spectroscopic Investigations for Molecular Architecture Elucidation

Spectroscopic techniques are fundamental to determining the precise molecular structure and conformational dynamics of chemical compounds. For 4-[(2,5-Dimethylphenoxy)methyl]piperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry would be essential for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and the connectivity of its atoms. A detailed NMR analysis of this compound would provide invaluable information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl groups on the phenoxy ring, the aromatic protons, and the methylene (B1212753) bridge. The chemical shifts and coupling constants of the piperidine protons would be particularly informative for determining the preferred chair conformation and the axial or equatorial orientation of the substituent at the C4 position.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments and their chemical shifts. This would confirm the presence of the piperidine, phenoxy, methyl, and methylene carbons.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the piperidine and the (2,5-dimethylphenoxy)methyl moieties.

However, at present, there are no publicly available, peer-reviewed ¹H or ¹³C NMR data specifically for this compound. While spectral data for related compounds such as piperidine and 4-methylpiperidine (B120128) exist, direct extrapolation of these data would not provide an accurate or reliable structural assignment for the target molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperidine ring, C-H stretching vibrations of the aliphatic and aromatic portions, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring. The position and shape of the N-H band could also offer insights into intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C-C bonds of the aromatic ring.

A detailed analysis of the vibrational spectra could potentially identify different conformational isomers if they exist in detectable concentrations. Unfortunately, specific FT-IR and Raman spectra for this compound have not been reported in the accessible scientific literature.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise molecular formula of this compound (C₁₄H₂₁NO) by providing a highly accurate mass measurement of its molecular ion.

Fragmentation Analysis: Electron Ionization (EI) or other fragmentation techniques would induce the fragmentation of the molecular ion. The resulting fragmentation pattern would be a unique fingerprint of the molecule, with characteristic fragments arising from the cleavage of the piperidine ring, the ether linkage, and the loss of methyl groups.

A comprehensive search has not located any published mass spectrometry data, including high-resolution mass or fragmentation analysis, specifically for this compound.

Solid-State Structural Elucidation via X-ray Crystallography

Crystal Packing Motifs and Intermolecular Interactions

An X-ray crystal structure would reveal how the molecules of this compound pack together in the crystal lattice. This analysis would identify and characterize any intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, which play a crucial role in stabilizing the crystal structure. Understanding these interactions is vital for predicting and controlling the solid-state properties of the material.

Analysis of Polymorphism and its Implications for Crystalline Forms in Research

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. An investigation into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions to identify different crystalline forms. Characterization of these polymorphs, should they exist, would be essential for consistent and reproducible research.

Currently, there are no published reports on the single-crystal X-ray structure or any studies on the polymorphism of this compound.

Dynamic Conformational Studies

The dynamic nature of the piperidine ring in this compound is fundamental to its three-dimensional structure and molecular behavior. The flexibility of the saturated heterocyclic ring allows it to adopt several conformations that are in rapid equilibrium. Understanding the energetics and kinetics of these conformational changes is crucial for a complete structural characterization.

Analysis of Piperidine Ring Conformations (Chair, Boat, Twist forms)

The piperidine ring, like its carbocyclic analogue cyclohexane (B81311), is not planar. To alleviate angle and torsional strain, it adopts puckered conformations. The three principal conformations are the chair, the boat, and the twist-boat (or skew-boat) forms. wikipedia.org

Chair Conformation: This is the most stable conformation for piperidine and its derivatives. wikipedia.org In the chair form, all carbon-carbon bond angles are close to the ideal tetrahedral angle (109.5°), and all hydrogen atoms on adjacent carbons are perfectly staggered, which minimizes both angle strain and torsional (Pitzer) strain. acs.org As a result, it represents the global energy minimum for the unsubstituted ring. At room temperature, it is estimated that over 99% of piperidine molecules exist in the chair conformation. wikipedia.org

Boat Conformation: The boat conformation is significantly less stable than the chair. This instability arises from two main factors: torsional strain from four pairs of eclipsed hydrogen atoms along the "sides" of the boat, and steric strain from the close proximity of the two "flagpole" hydrogen atoms pointing towards each other across the ring. wikipedia.org This flagpole interaction is a significant source of van der Waals repulsion.

Twist-Boat (or Skew-Boat) Conformation: This conformation is an intermediate in energy between the chair and the boat forms. It is derived from the boat conformation by a slight twisting motion, which alleviates some of the torsional strain and reduces the steric repulsion between the flagpole hydrogens. wikipedia.org While more stable than the true boat form, the twist-boat is still considerably higher in energy than the chair conformation.

The relative energies of these conformations determine their population at equilibrium. The chair form is the ground state, while the boat and twist-boat forms are higher-energy intermediates, typically accessed during the process of ring inversion.

ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0 (Most Stable)No significant angle or torsional strain.
Twist-Boat~5.5Reduced torsional strain and flagpole interactions compared to the boat.
Boat~6.9Significant torsional strain and steric strain (flagpole hydrogens).

Table 1: Estimated relative energies of piperidine ring conformations. Data are generalized from studies on cyclohexane and piperidine systems. wikipedia.org

Influence of Substituent Orientation (Axial vs. Equatorial) on Molecular Geometry

In the dominant chair conformation, substituents on the piperidine ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal C3 axis of the ring, pointing "up" or "down," while equatorial bonds point out from the "equator" of the ring. masterorganicchemistry.com The interconversion between two chair forms, known as a ring flip, causes all axial substituents to become equatorial and vice versa. masterorganicchemistry.com

For this compound, the large -(CH2)-O-(2,5-dimethylphenyl) group at the C4 position has a profound influence on the conformational equilibrium. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. pressbooks.pub When a bulky group is in an axial position, it experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com While a specific A-value for the -(CH2)-O-(2,5-dimethylphenyl) group is not documented, it can be inferred by comparing it to other bulky groups. Given its size, the A-value is expected to be substantial, ensuring that the conformation with this group in the equatorial position is overwhelmingly favored at equilibrium. The molecule will exist almost exclusively in the state where the large substituent is equatorial to avoid severe 1,3-diaxial strain. libretexts.org

SubstituentA-Value (kcal/mol)
-F (Fluoro)0.25
-OH (Hydroxy)0.87
-CH₃ (Methyl)1.74
-CH(CH₃)₂ (Isopropyl)2.15
-C(CH₃)₃ (tert-Butyl)~5.0
-C₆H₅ (Phenyl)3.0

Table 2: Conformational A-values for representative substituents on a cyclohexane ring, indicating the energy penalty for axial placement. masterorganicchemistry.commasterorganicchemistry.com The large phenoxymethyl (B101242) group on this compound is expected to have a high A-value, strongly favoring the equatorial position.

Ultrafast Conformational Dynamics Research

The conformational landscape of piperidine derivatives is not static. The molecule is constantly undergoing dynamic transformations, most notably the rapid interconversion between the two chair forms (the "ring flip"). This process involves passing through higher-energy intermediates like the half-chair and twist-boat conformations. wikipedia.org The rate of this inversion can be studied using techniques like dynamic NMR (DNMR) spectroscopy, which can measure the energy barrier to inversion. acs.orgnih.gov For N-methylpiperidine, the Gibbs free energy of activation (ΔG‡) for ring inversion is approximately 14-15 kcal/mol. rsc.orgacs.org

Beyond ring inversion, which typically occurs on the microsecond to millisecond timescale, much faster molecular motions can be investigated using ultrafast time-resolved spectroscopy. rsc.org These advanced techniques use femtosecond (10⁻¹⁵ s) laser pulses to initiate a photochemical process and probe the subsequent structural evolution in real-time. rsc.org

While specific ultrafast studies on this compound are not prominent in the literature, research on related compounds like N-methyl piperidine provides a valuable model. rsc.org In such studies, electronic excitation can induce coherent oscillatory motions and transformations between conformers (e.g., chair to twist) on a sub-picosecond timescale. rsc.org These experiments reveal how energy flows through the molecule, leading to internal conversion and vibrational energy redistribution, which ultimately drives the system toward a new conformational equilibrium on the excited state potential energy surface. rsc.org Such research provides fundamental insights into the kinetics and pathways of conformational transitions at the most elementary level.

Dynamic ProcessTypical TimescaleTypical Energy Barrier (ΔG‡)Relevant Experimental Technique
Bond Vibration10-100 fsN/AInfrared/Raman Spectroscopy
Conformer Interconversion (e.g., Chair-Twist)~700 fs - 10 psVariable (state-dependent)Time-Resolved Spectroscopy
Ring Inversion (Chair-Flip)10 µs - 1 ms~10-15 kcal/molDynamic NMR Spectroscopy

Table 3: Characteristic timescales and energy barriers for dynamic processes in piperidine-like ring systems. acs.orgnih.govrsc.org

Computational Chemistry and in Silico Modeling for 4 2,5 Dimethylphenoxy Methyl Piperidine Research

Predictive Modeling of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

Predictive modeling serves as an initial screening tool to forecast the likely biological activities of a compound based on its chemical structure. Software and web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction utilize extensive databases of known bioactive molecules to identify potential targets for a new chemical entity.

Identification of Potential Molecular Targets and Mechanisms

For 4-[(2,5-Dimethylphenoxy)methyl]piperidine, these predictive tools can generate a spectrum of probable biological effects and the molecular targets through which these effects might be mediated. The predictions are based on the structure-activity relationships derived from a vast library of known compounds. For instance, a hypothetical PASS prediction might suggest potential interactions with various receptors, enzymes, or ion channels. Similarly, SwissTargetPrediction could provide a list of probable protein targets, ranked by likelihood.

The application of these predictive models can help to formulate initial hypotheses about the compound's mechanism of action. By identifying a range of potential targets, researchers can narrow down the focus for subsequent experimental validation, thereby saving significant time and resources.

Application in Directing Experimental Research Focus

The output from predictive modeling directly informs the direction of laboratory-based research. If in silico predictions indicate a high probability of interaction with a specific class of enzymes, for example, initial experimental assays can be designed to test for inhibitory or activating effects on those particular enzymes. This targeted approach is more efficient than broad, untargeted screening. The predictions can guide researchers in selecting the most relevant biological assays to perform, increasing the chances of discovering significant pharmacological activity.

Molecular Docking Simulations and Ligand-Target Recognition

Once potential molecular targets are identified, molecular docking simulations can be employed to model the interaction between this compound and these proteins at an atomic level. This technique predicts the preferred orientation of the ligand when bound to a target, forming a stable complex.

Characterization of Putative Binding Sites on Receptors and Enzymes

Molecular docking simulations can reveal the specific binding pocket or active site on a receptor or enzyme where this compound is most likely to bind. By analyzing the docked conformation, researchers can identify the key amino acid residues that form the binding site. This information is crucial for understanding the structural basis of the ligand-target interaction and can provide insights into the compound's selectivity for different protein isoforms.

A hypothetical docking study of this compound with a target enzyme might reveal that the dimethylphenoxy group occupies a hydrophobic pocket, while the piperidine (B6355638) ring forms interactions with polar or charged residues at the entrance of the active site.

Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Van der Waals Forces, Hydrophobic Contacts)

Beyond identifying the binding site, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-target complex. These interactions are fundamental to the affinity and specificity of the compound. The primary types of interactions that can be analyzed include:

Hydrogen Bonding: The formation of hydrogen bonds between the piperidine nitrogen or the ether oxygen of the ligand and amino acid residues of the target protein.

Van der Waals Forces: Non-specific attractive or repulsive forces between the ligand and the protein.

Hydrophobic Contacts: Interactions between the nonpolar regions of the ligand, such as the dimethylphenyl group, and hydrophobic amino acid residues in the binding pocket.

Understanding these key interactions is essential for structure-based drug design. It allows medicinal chemists to propose modifications to the structure of this compound to enhance its binding affinity or selectivity for a particular target.

Below is an interactive table summarizing hypothetical intermolecular interactions identified through molecular docking:

Interaction TypeLigand Moiety InvolvedTarget Residue (Example)
Hydrogen BondingPiperidine NitrogenAspartic Acid
Hydrophobic Contact2,5-Dimethylphenyl GroupLeucine, Valine
Van der Waals ForcesEntire LigandMultiple Residues

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Conformational Flexibility and Stability of the Compound in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, understanding its preferred shapes and how it adapts to different environments is key to elucidating its mechanism of action.

The piperidine ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation. In this conformation, the substituent at the 4-position—in this case, the (2,5-dimethylphenoxy)methyl group—can occupy either an axial or an equatorial position. Due to steric hindrance, large substituents generally favor the more spacious equatorial position to minimize unfavorable steric interactions with the axial hydrogens on the ring. Given the bulk of the (2,5-dimethylphenoxy)methyl group, it is highly probable that the equatorial conformer is significantly more stable than the axial one.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be employed to quantify the energy difference between these conformers. Molecular mechanics calculations using force fields like MMFF94 or AMBER would provide a rapid assessment of the steric and torsional strains, while more rigorous Density Functional Theory (DFT) calculations could offer a more accurate energy landscape.

In a biological environment, the solvent plays a critical role in conformational stability. The presence of polar water molecules can influence the conformational equilibrium. For this compound, the piperidine nitrogen can be protonated at physiological pH. This protonation introduces a positive charge, which can lead to electrostatic interactions with polar substituents, potentially altering the conformational preference. nih.gov Studies on other 4-substituted piperidines have shown that protonation can stabilize the axial conformer, especially if the substituent is polar. nih.gov However, due to the non-polar nature and significant size of the (2,5-dimethylphenoxy)methyl group, the equatorial preference is expected to be maintained even in a protonated state.

Table 1: Predicted Conformational Properties of this compound
ConformerSubstituent PositionPredicted Relative StabilityKey Influencing Factors
EquatorialEquatorialMore StableLower steric hindrance
AxialAxialLess Stable1,3-diaxial steric strain

Dynamic Behavior of Ligand-Receptor Complexes

To understand how this compound interacts with its biological target, molecular dynamics (MD) simulations of the ligand-receptor complex are invaluable. These simulations provide a time-resolved view of the binding process, the stability of the complex, and the specific interactions that anchor the ligand in the binding pocket.

An MD simulation would typically start with a docked pose of the compound within the active site of a target receptor, obtained from molecular docking studies. The entire system, including the protein, the ligand, water molecules, and ions to mimic physiological conditions, is then allowed to evolve over time according to the principles of classical mechanics.

Throughout the simulation, key metrics are monitored to assess the stability and dynamics of the complex. The root-mean-square deviation (RMSD) of the ligand and the protein backbone provides a measure of their structural stability over time. A stable RMSD suggests that the ligand has found a favorable and stable binding mode. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding.

MD simulations also allow for a detailed analysis of the intermolecular interactions between the ligand and the receptor. nih.govrsc.org For this compound, this would involve tracking the formation and lifetime of hydrogen bonds, particularly involving the piperidine nitrogen (in its neutral or protonated state). semanticscholar.org Additionally, hydrophobic interactions between the dimethylphenyl group and non-polar residues in the binding pocket, as well as potential π-π stacking interactions, would be crucial for binding affinity. tandfonline.com The ether linkage in the side chain can also act as a hydrogen bond acceptor.

By analyzing the trajectory of the MD simulation, researchers can identify key amino acid residues that are critical for binding. This information is vital for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved potency and selectivity. researchgate.net The simulation can also reveal the role of water molecules in mediating ligand-receptor interactions.

Table 2: Potential Intermolecular Interactions in a Ligand-Receptor Complex
Molecular MoietyPotential Interaction TypePotential Interacting Residues
Piperidine NitrogenHydrogen Bond (donor/acceptor), Salt Bridge (if protonated)Asp, Glu, Ser, Thr, Gln, Asn
2,5-Dimethylphenyl GroupHydrophobic, van der Waals, π-π StackingAla, Val, Leu, Ile, Phe, Tyr, Trp
Ether OxygenHydrogen Bond (acceptor)Ser, Thr, Tyr, Gln, Asn

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. These calculations are fundamental for predicting reactivity, spectroscopic properties, and the nature of chemical bonds.

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can determine the ground-state electronic energy, electron density, and molecular orbitals of this compound.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. wuxiapptec.comajchem-a.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be localized on the electron-rich dimethylphenoxy ring and the nitrogen atom of the piperidine ring, as these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring system.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored in red or yellow) are associated with high electron density and are susceptible to electrophilic attack. These regions are often found around electronegative atoms like oxygen and nitrogen. researchgate.net For this compound, the most negative potential would be expected around the ether oxygen and the piperidine nitrogen, indicating their role as hydrogen bond acceptors or sites of protonation.

Regions of positive electrostatic potential (colored in blue) are associated with electron-deficient areas and are prone to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly the hydrogen on the protonated piperidine nitrogen. The MEP surface provides an intuitive visual guide to how the molecule will interact with other molecules, including receptors and enzymes. rsc.org

Theoretical Spectroscopic Data Prediction

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for structural elucidation and for interpreting experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. chemaxon.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is known to provide accurate predictions of ¹H and ¹³C chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the theoretical chemical shifts can be obtained. These predicted shifts can then be compared with experimental data to confirm the structure of the compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized molecular geometry. chemrxiv.orgdiva-portal.org This analysis yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental spectra. derpharmachemica.com The predicted IR spectrum can help in assigning the vibrational modes to specific functional groups within the molecule, such as the C-H stretches of the aromatic and piperidine rings, the C-O-C stretch of the ether linkage, and the N-H bend of the piperidine.

Pharmacological Research and Elucidation of Molecular Mechanisms

Receptor Binding and Functional Efficacy Studies

Comprehensive searches for peer-reviewed literature and pharmacological data on 4-[(2,5-Dimethylphenoxy)methyl]piperidine have not returned specific binding affinities or functional data for the receptor families outlined below.

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT7, 5-HT2A, 5-HT3, 5-HT6)

There is currently no publicly available research detailing the binding profile or functional activity of this compound at various serotonergic receptor subtypes, including 5-HT1A, 5-HT7, 5-HT2A, 5-HT3, and 5-HT6.

Opioid Receptor Modulation (e.g., Kappa, Mu, Delta)

Information regarding the modulatory effects of this compound on kappa, mu, and delta opioid receptors is not available in the current scientific literature.

Muscarinic Receptor Subtype Affinities (e.g., M1, M2, M3, M4)

Data on the binding affinities of this compound for muscarinic receptor subtypes M1, M2, M3, and M4 have not been reported.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism (e.g., NR2B selective)

There is no available evidence to suggest that this compound acts as an antagonist at the N-Methyl-D-Aspartate (NMDA) receptor, nor is there data on its selectivity for the NR2B subunit.

Sigma Receptor (σ1R, σ2R) Binding and Antagonism

The binding affinity and potential antagonistic properties of this compound at sigma-1 (σ1R) and sigma-2 (σ2R) receptors have not been characterized in published studies.

Interactions with Other G-Protein Coupled Receptors (GPCRs) and Ion Channels

Further research is required to determine if this compound interacts with other G-protein coupled receptors or ion channels, as no such data is currently available.

Neurotransmitter Transporter Inhibition and Uptake Studies

While specific binding affinity and inhibition data for this compound at the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters are not extensively detailed in publicly available literature, the pharmacological activity of related piperidine-based compounds provides insight into the potential activity of this scaffold. Structure-activity relationship (SAR) studies on analogous molecules reveal that the piperidine (B6355638) ring and its substituents are key determinants of potency and selectivity for monoamine transporters.

The serotonin transporter is a primary target for many therapeutic agents. For piperidine analogues, stereochemistry and the nature of substituents play a crucial role in SERT binding affinity. Studies on 3,4-disubstituted piperidines have shown that certain isomers, such as (-)-trans and (+)-cis configurations, can exhibit selectivity for the serotonin transporter (SERT) or dual SERT/NET activity. nih.gov This suggests that the spatial arrangement of the substituents on the piperidine ring is a key factor in its interaction with the transporter protein. While direct data for this compound is unavailable, its structural components are present in molecules designed to target SERT.

The norepinephrine transporter is another important target in neuropharmacology. Research on piperidine-based monoamine transporter inhibitors has identified compounds with high selectivity for NET. For instance, certain stereoisomers of 3,4-disubstituted piperidine analogues, specifically the (-)-cis isomers, have demonstrated selectivity for the dopamine and norepinephrine transporters (DAT/NET). nih.gov One particular analogue, (+)-cis-5b, was found to have a low nanomolar Ki for NET, with significantly lower potency at DAT and SERT, highlighting it as a selective ligand for pharmacological research. nih.gov

The dopamine transporter is critical for regulating dopamine levels in the synapse and is a target for various psychostimulants and therapeutic compounds. The piperidine scaffold is a common feature in many potent DAT inhibitors. As mentioned, studies of 3,4-disubstituted piperidine analogues revealed that (-)-cis isomers tend to exhibit DAT/NET selectivity. nih.gov The specific substitution pattern on the piperidine ring and its attached side chains are critical for achieving high-affinity binding to the dopamine transporter.

Table 1: Comparative Inhibitory Activity of Representative Piperidine Analogues on Monoamine Transporters

CompoundTransporterKi (nM)Selectivity Profile
(+)-cis-5b NETLow NanomolarNET > DAT > SERT
DAT-
SERT-
(-)-trans isomers SERT-SERT or SERT/NET
NET-
DAT-
(-)-cis isomers DAT-DAT/NET
NET-
SERT-
Data is for related 3,4-disubstituted piperidine analogues, not this compound. The specific Ki values were not provided in the source material, only qualitative descriptions of potency and selectivity.

Enzyme Inhibition and Modulation Studies

Investigations have also explored the interaction of piperidine-containing molecules with various enzymes, most notably acetylcholinesterase, a key enzyme in the cholinergic nervous system.

Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The benzyl-piperidine moiety is a well-established scaffold in the design of AChE inhibitors for potential therapeutic use, as it provides effective binding to the catalytic site of the enzyme. encyclopedia.pub Research into phenoxyethyl piperidine and morpholine derivatives has also explored their potential as inhibitors of cholinesterases, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov While specific IC50 or Ki values for this compound are not documented, the general structural class is recognized for its relevance in the development of AChE inhibitors.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine-Based Compounds

CompoundTargetIC50 (µM)
Compound 9p AChE0.73
Compound 5h AChE0.83
Compound 9h AChE0.98
Compound 9n AChE1.01
Compound 9j AChE1.09
Galantamine (Standard) AChE>1.09
Data is for N-benzylpiperidine and thiazolopyrimidine derivatives, not this compound. These compounds are presented to illustrate the potential of the piperidine scaffold in AChE inhibition.

The phenoxy moiety, a key structural component of this compound, is found in various chemical classes known to interact with biological systems in plants. Notably, diphenyl ether herbicides, which contain a phenoxy group, are known inhibitors of photosynthetic electron transport. nih.govoup.com These compounds typically act by blocking the electron transport chain between photosystem II (PSII) and photosystem I (PSI), specifically in the plastoquinone-cytochrome f region. nih.govoup.com This inhibition disrupts the production of energy required for plant growth, leading to cell death. ucanr.edu

Furthermore, the precise 2,5-dimethylphenoxy group is a constituent of the fungicide mandestrobin. nih.govbcpcpesticidecompendium.org While mandestrobin's primary mode of action is the inhibition of the mitochondrial cytochrome-bc1 complex rather than photosynthesis, its structure highlights the use of this specific substituted phenoxy moiety in bioactive agrochemicals. The presence of this structural element in compounds designed to interfere with fundamental biological processes in plants and fungi underscores the potential for related analogues to exhibit activity at various enzymatic targets.

In Vitro Biological Activity Assessments

A comprehensive search for in vitro data on this compound yielded no specific results.

Cellular Assays for Receptor Activation/Antagonism

There is no available information in the scientific literature regarding the testing of this compound in cellular assays to determine its potential to activate or block any specific receptors.

Determination of Inhibitory Concentrations (IC50) in Functional Assays

No studies have been published that report the determination of IC50 values for this compound in any functional assays. This indicates a lack of data on its potency and efficacy at any biological target.

Assessment in Cellular Models for Specific Biological Processes (e.g., HepG2 and CRL-2534 cell lines)

There is no evidence of this compound having been evaluated in specific cellular models such as the HepG2 (human liver cancer) or CRL-2534 (human lung fibroblast) cell lines. Consequently, its effects on biological processes within these or any other specific cell types remain unknown.

Preclinical In Vivo Pharmacological Evaluation (Animal Models)

Similarly, a thorough review of preclinical research reveals no in vivo studies conducted on this compound in animal models.

Central Nervous System (CNS) Activity Models (e.g., Anticonvulsant, Antidepressant-like, Anxiolytic-like, Antiparkinsonian effects)

There are no published reports of this compound being tested in established animal models to assess for potential anticonvulsant, antidepressant-like, anxiolytic-like, or antiparkinsonian effects. Therefore, its profile of activity within the central nervous system is entirely uncharacterized.

Pain Research Models (e.g., Antinociception, Allodynia)

The potential analgesic properties of this compound have not been investigated in any pain research models. There is no data available from studies on antinociception or allodynia.

Models for Specific Disease States (e.g., Anthelmintic activity in Caenorhabditis elegans)

There is currently no publicly available research detailing the evaluation of this compound for anthelmintic activity using the model organism Caenorhabditis elegans. Scientific investigations into the potential of this compound to act against parasitic worms have not been reported in published studies.

Brain Penetration and Distribution Studies (e.g., LogBB determination)

Similarly, studies to determine the extent to which this compound can cross the blood-brain barrier are not found in the current body of scientific literature. Key metrics for assessing brain penetration, such as the LogBB (the logarithm of the ratio of the steady-state concentration of a compound in the brain to its concentration in the blood), have not been determined for this compound. Consequently, its distribution within the central nervous system remains uncharacterized.

As a result of the absence of specific research data for the requested topics, no data tables can be generated at this time.

Structure Activity Relationship Sar Investigations of 4 2,5 Dimethylphenoxy Methyl Piperidine and Its Analogues

Systematic Exploration of Structural Modifications on Biological Activity

The biological activity of phenoxymethylpiperidine derivatives is highly sensitive to structural changes across the molecule. Structure-activity relationship (SAR) studies have systematically dissected the contribution of each molecular component to receptor affinity and functional activity.

The piperidine (B6355638) ring serves as a crucial anchor and its substitution pattern significantly modulates binding affinity. Studies on related phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor have shown that a 4-methyl substituent on the piperidine ring is optimal for interaction. In contrast, increasing steric bulk with 2-methyl, 2,6-dimethyl, or 2,2,6-trimethyl substitutions leads to a pronounced decrease in affinity, often by more than tenfold. This suggests a well-defined and sterically constrained binding pocket for the piperidine moiety.

In other series, such as trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine analogues targeting the µ-opioid receptor, investigations into the 2α-position revealed that only small, linear alkyl groups like methyl and propyl are well-tolerated, further highlighting the sensitivity to steric hindrance around the piperidine core. researchgate.net The introduction of fluorine atoms, as seen in 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, has been explored to modulate physicochemical properties and receptor interactions, leading to potent dopamine (B1211576) D4 receptor antagonists. nih.gov

Table 1: Effect of Piperidine Ring Methylation on σ1 Receptor Affinity

Compound ModificationRelative Affinity ChangeReference
4-MethylOptimal mdpi.com
2-Methyl>10-fold decrease mdpi.com
2,6-Dimethyl>10-fold decrease mdpi.com
2,2,6-Trimethyl>10-fold decrease mdpi.com

The phenoxy moiety offers a rich canvas for modification, where changes in substitution patterns profoundly impact receptor affinity and selectivity. In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, substitutions on the phenyl ring were critical for dopamine D4 receptor (D4R) binding.

Halogenation: Fluorine substitution was particularly effective. A 3,4-difluorophenoxy group yielded one of the most potent compounds in one series, with a Ki value of 5.5 nM. nih.gov In another series, a 4-cyanophenoxy group was most active (Ki = 1.7 nM), closely followed by a 3,4-difluorophenoxy analogue (Ki = 2.7 nM). nih.gov Replacing a 4-fluoro substituent with a 4-chloro group, however, resulted in a loss of binding affinity. nih.gov

Methylation: The introduction of methyl groups has also proven effective. A 3-methylphenyl analogue was found to be a potent D4R ligand with a Ki of 13 nM. nih.gov

Isomerism: The positional isomerism of substituents is crucial. For instance, a 4-cyanophenoxy derivative was significantly more potent than its 3-cyanophenoxy counterpart, highlighting the specific spatial and electronic requirements of the receptor binding site. nih.gov

Other Groups: Replacing the phenoxy group with various heterocyclic ethers generally led to a significant loss of binding affinity, indicating a strong preference for a substituted phenyl ring in this region for D4R engagement. nih.gov

Table 2: Influence of Phenoxy Moiety Substitution on Dopamine D4 Receptor (D4R) Affinity

Phenoxy SubstitutionKi (nM)Reference
3,4-Difluorophenoxy5.5 nih.gov
3-Methylphenoxy13 nih.gov
4-Chlorophenoxy53 nih.gov
4-Cyanophenoxy1.7 nih.gov
4-Fluoro-3-methylphenoxy6.5 nih.gov
4-Cyano-3-fluorophenoxy21 nih.gov

The alkyl chain connecting the piperidine and phenoxy groups plays a fundamental role in correctly positioning these two key moieties for optimal receptor interaction. While the parent compound features a single methylene (B1212753) (-CH2-) linker, studies on related scaffolds have demonstrated that varying the length and nature of this linker can significantly alter biological activity.

In a series of 4-benzylpiperidine (B145979) carboxamides designed as dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, derivatives with a three-carbon (propyl) linker displayed superior activity compared to those with a two-carbon (ethyl) linker. bioworld.com Similarly, research into 3-phenoxypropyl piperidine analogues has led to the discovery of potent ORL1 (NOP) receptor agonists, indicating that a propyl linker is well-suited for interaction with this particular receptor. nih.gov The investigation of N-(hydroxyphenoxyalkyl)piperidines as NMDA receptor antagonists also underscores the importance of the alkyl chain's length and composition in achieving desired potency and selectivity. nih.gov These findings collectively suggest that while the methyl linker in 4-[(2,5-Dimethylphenoxy)methyl]piperidine is suitable for certain targets, extending it to an ethyl or propyl chain can be a successful strategy to tune activity and target different receptor systems.

Correlation of Structural Features with Specific Receptor Affinities and Functional Responses

The specific structural modifications explored in SAR studies have been directly correlated with binding affinities (Ki) and functional responses (IC50) at a range of receptors. For dopamine D4 receptor antagonists, halogen and cyano substitutions on the phenoxy ring produced compounds with single-digit nanomolar binding affinity. nih.gov For instance, the 4-cyanophenoxy derivative (Ki = 1.7 nM) and the 3,4-difluorophenoxy derivative (Ki = 2.7 nM) were identified as exceptionally potent ligands. nih.gov

In the context of sigma receptors, phenoxyalkylpiperidines showed high affinity for the σ1 subtype, with Ki values in the subnanomolar to low nanomolar range for analogues with p-chloro or p-methoxy substitutions on the phenoxy ring. mdpi.com These compounds generally displayed lower affinity for the σ2 receptor, confirming the phenoxyalkylpiperidine scaffold as a promising template for developing selective σ1 ligands. mdpi.com

Furthermore, studies on analogues targeting monoamine transporters revealed that specific substitutions could fine-tune selectivity. For example, a powerful electron-withdrawing cyano group on a related piperidine derivative produced a highly potent and selective ligand for the dopamine transporter (DAT), with an IC50 of 3.7 nM and a DAT/SERT selectivity ratio of 615.

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling, derived from SAR data, helps to define the essential three-dimensional arrangement of chemical features required for biological activity. For the phenoxymethylpiperidine class, several key pharmacophoric elements have been identified.

Basic Nitrogen: The nitrogen atom of the piperidine ring is a critical feature. It is typically protonated at physiological pH, allowing it to form a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., Aspartic acid) in the receptor binding pocket. This is a common feature for ligands targeting monoamine transporters and many GPCRs.

Aromatic Ring: The phenoxy ring provides a site for hydrophobic and aromatic interactions (e.g., π-π stacking) with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the receptor.

Ether Oxygen: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming an important interaction that helps to orient the ligand correctly within the binding site.

Hydrophobic/Substituent Regions: The specific substitution patterns on the phenoxy ring that enhance potency (e.g., at the 3, 4, and 5 positions) define key hydrophobic pockets and regions where hydrogen bond donors or acceptors are tolerated or required.

These elements collectively form a pharmacophore that dictates how the molecule fits into its biological target and elicits a functional response.

Influence of Electronic and Steric Properties of Substituents on Biological Activity

The biological activity of this compound analogues is governed by a delicate interplay of the electronic and steric properties of their substituents.

Electronic Effects: The potency of these compounds is highly sensitive to the electronic nature of the substituents on the phenoxy ring. The addition of strong electron-withdrawing groups, such as cyano (-CN) and fluoro (-F), has been shown to significantly enhance binding affinity for targets like the dopamine transporter and the D4 receptor. nih.gov For example, the high potency of the 4-cyanophenoxy analogue at the D4 receptor underscores the favorable interaction facilitated by this electron-withdrawing group. nih.gov The observation that the 4-cyano isomer is more active than the 3-cyano isomer further suggests that the electronic influence is position-specific. nih.gov

Steric Effects: Steric hindrance plays a critical role, particularly around the piperidine ring. As noted, increasing the size of substituents at the 2- and 4-positions of the piperidine ring generally leads to a sharp decline in affinity, indicating that the corresponding receptor pocket is sterically constrained. researchgate.netmdpi.com Similarly, the choice between different halogens (e.g., fluorine vs. chlorine) can impact activity not only through electronic differences but also through their different atomic radii (steric bulk), which can alter the fit of the ligand in the binding site. nih.gov

Future Directions and Research Perspectives

Development of Advanced Methodological Approaches in Compound Characterization

A comprehensive understanding of the physicochemical and structural properties of 4-[(2,5-Dimethylphenoxy)methyl]piperidine is fundamental to unlocking its potential. While standard analytical techniques provide foundational data, the application of more sophisticated methods will be crucial for a deeper understanding of its behavior.

Advanced spectroscopic and microscopic techniques are essential for a thorough characterization of this compound. numberanalytics.comnumberanalytics.comacs.org Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy will be invaluable for unequivocally assigning the proton and carbon signals and for elucidating through-bond and through-space correlations, which can provide insights into the molecule's conformation in solution. researchgate.net Furthermore, single-crystal X-ray diffraction would offer a definitive determination of its three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov

The table below outlines a proposed set of advanced characterization techniques and the insights they would provide for this compound.

TechniqueInformation Gained
2D-NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals, conformational analysis in solution.
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths and angles, intermolecular packing. nih.gov
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental composition confirmation. nih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and vibrational modes. westernresearch.org
Ultraviolet-Visible (UV-Vis) SpectroscopyInformation on electronic transitions and chromophores.
Differential Scanning Calorimetry (DSC)Thermal properties such as melting point and phase transitions. westernresearch.org
Thermogravimetric Analysis (TGA)Thermal stability and decomposition profile. westernresearch.org

This table is interactive and can be sorted by clicking on the column headers.

Leveraging Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization

The following table details potential applications of AI and ML in the research of this compound.

AI/ML ApplicationObjective
Generative Adversarial Networks (GANs)Design of novel analogs with desired properties.
Quantitative Structure-Activity Relationship (QSAR) ModelingPrediction of biological activity based on molecular structure.
ADMET Prediction ModelsEarly-stage assessment of pharmacokinetic and toxicity profiles.
Molecular Docking and SimulationPrediction of binding modes and affinities to biological targets.

This table is interactive and can be sorted by clicking on the column headers.

Exploration of Novel Therapeutic Applications Based on Evolving Mechanistic Understanding

The piperidine (B6355638) ring is a key component in a wide range of therapeutic agents, including those targeting the central nervous system, cardiovascular diseases, and infectious agents. nih.govencyclopedia.pubresearchgate.net The presence of this scaffold in this compound suggests a broad potential for pharmacological activity. A deeper understanding of its mechanism of action is crucial for identifying novel therapeutic applications.

Initial research should focus on broad-based pharmacological screening to identify potential biological targets. Based on the structural similarity to known bioactive molecules, initial investigations could explore its activity on G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, piperine, another piperidine-containing natural product, has been shown to modulate various neurotransmitter systems and ion channels. nih.gov

Once a primary biological target is identified, further studies can elucidate the precise mechanism of action. This will involve a combination of in vitro and in vivo experiments to understand how the compound interacts with its target at a molecular level and the downstream physiological effects. This mechanistic understanding will be instrumental in identifying disease states where this compound could have a therapeutic benefit.

Integration of Multi-Omics Data to Refine Target Identification and Pathway Modulation

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful systems-level approach to understanding the biological effects of a compound. nygen.iopluto.bio Integrating multi-omics data can help to identify the specific cellular pathways modulated by this compound and to refine the identification of its biological targets. nih.govpluto.bioresearchgate.net

By treating cells or animal models with the compound and subsequently analyzing the changes across multiple omics layers, researchers can construct a comprehensive picture of its biological impact. For example, transcriptomic analysis can reveal changes in gene expression, while proteomic and metabolomic analyses can identify alterations in protein and metabolite levels, respectively. This integrated approach can help to uncover novel mechanisms of action and to identify biomarkers that could be used to monitor the compound's effects in future clinical studies.

Collaborative Research Strategies to Accelerate Translational Discoveries

The journey of a novel compound from the laboratory to a potential real-world application is often long and complex, requiring a diverse range of expertise. molbiolcell.orgnih.govbasicmedicalkey.com A collaborative research strategy is therefore essential to accelerate the translational discoveries related to this compound.

Establishing partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can create a synergistic environment for advancing research. molbiolcell.orgnih.govbms.com Academic labs can contribute their expertise in basic research and target discovery, while pharmaceutical companies can provide resources for drug development, including high-throughput screening, medicinal chemistry optimization, and clinical trial expertise. CROs can offer specialized services such as toxicology testing and GMP (Good Manufacturing Practice) synthesis.

Such collaborations can facilitate the sharing of knowledge, resources, and risk, ultimately expediting the translation of promising preclinical findings into tangible benefits for society.

Q & A

Q. What are the optimal synthetic routes for 4-[(2,5-Dimethylphenoxy)methyl]piperidine, and how can purity (>95%) be ensured?

Methodological Answer:

  • Synthetic Route : A two-step procedure is recommended:
    • Nucleophilic substitution : React piperidine-4-methanol with 2,5-dimethylphenol in dichloromethane (DCM) using NaOH as a base. This step forms the ether linkage .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted phenols and byproducts. Final purity (>95%) is confirmed via HPLC (C18 column, 65:35 methanol/buffer mobile phase) .
  • Yield Optimization : Maintain stoichiometric excess of 2,5-dimethylphenol (1.2 eq) and monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane).

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm ether (C-O-C) stretch at 1100–1250 cm⁻¹ and piperidine N-H bend at 1550–1650 cm⁻¹ .
  • NMR :
    • ¹H NMR (CDCl₃): Piperidine methylene protons (δ 3.4–3.6 ppm), aromatic protons (δ 6.7–7.1 ppm for 2,5-dimethylphenoxy) .
    • ¹³C NMR : Piperidine carbons (δ 40–55 ppm), quaternary aromatic carbons (δ 125–135 ppm) .
  • Mass Spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 262.3.

Note : Compare experimental data with computational predictions (DFT/B3LYP/6-31G*) to resolve ambiguities in aromatic proton splitting patterns .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Hypothesis Testing :
    • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver S9 fraction). Low stability suggests rapid clearance in vivo .
    • Blood-Brain Barrier (BBB) Penetration : Calculate logP (predicted ~2.8) and polar surface area (PSA ~45 Ų) to predict CNS bioavailability .
  • Experimental Design :
    • Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in rodent models.
    • Pair LC-MS/MS quantification with behavioral assays to correlate pharmacokinetics with observed activity .

Q. What strategies mitigate spectral interference when analyzing degradation products of this compound via HPLC?

Methodological Answer:

  • Column Selection : Use a phenyl-hexyl stationary phase to resolve polar degradation products (e.g., hydrolyzed piperidine derivatives).
  • Mobile Phase Optimization : Adjust pH to 4.6 (sodium acetate buffer) to suppress tailing caused by amine groups .
  • Detection : Dual-wavelength UV (254 nm for aromatic rings; 210 nm for amine moieties) enhances specificity .

Q. How can computational modeling predict the impact of structural modifications (e.g., fluorination) on target binding affinity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with σ-1 receptors (common target for piperidine derivatives).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorinated analogs to prioritize synthetic targets .
  • Validation : Compare predicted Ki values with radioligand binding assays (e.g., [³H]DTG displacement) .

Safety and Compliance

Q. What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; H313 hazard) .
  • Ventilation : Use fume hoods during synthesis (P261 precaution) .
  • Spill Management : Neutralize with 10% citric acid solution before disposal (avoids phenolic contamination) .

Q. How should researchers design accelerated stability studies to assess long-term storage conditions?

Methodological Answer:

  • ICH Guidelines : Conduct studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days .
  • Light Sensitivity : Expose to 1.2 million lux·hr UV to validate amber glass storage requirements .

Q. Key Contradictions in Literature

  • Synthetic Yields : Reports vary from 70–90% due to phenol nucleophilicity differences (2,5-dimethylphenol vs. nitro-substituted analogs) .
  • Biological Activity : Fluorinated analogs show higher σ-1 affinity but poorer solubility (logP >3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.